molecular formula C27H23NO6 B1611937 1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid CAS No. 442151-56-6

1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid

Cat. No. B1611937
M. Wt: 457.5 g/mol
InChI Key: DELBHVBSPUGXDG-UHFFFAOYSA-N
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Description

1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid is a chemical compound with the molecular formula C27H23NO6. It is available for purchase from various chemical suppliers .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can include its melting point, boiling point, density, solubility, and refractive index. Unfortunately, the search results do not provide specific information on these properties for this compound .

Scientific Research Applications

  • New Xanthone Derivatives : Research has identified new xanthone compounds, including derivatives related to the compound , from endophytic fungi. These compounds have potential applications in pharmacology and biochemistry due to their unique structures (Liao et al., 2018).

  • Antimicrobial Properties : A study synthesized new pyridine derivatives showing variable and modest antimicrobial activity against bacteria and fungi. This research indicates potential applications of similar compounds in developing new antimicrobial agents (Patel, Agravat, & Shaikh, 2011).

  • Anti-HIV Activity : Compounds structurally related to the one have demonstrated moderate anti-HIV activity. Such findings are crucial in the search for new treatments for HIV (Omolo et al., 2012).

  • Synthesis Techniques : Research into efficient synthesis methods for related compounds, such as teneraic acid, which shares structural similarities, provides insights into the production and potential uses of such compounds in pharmaceuticals (Amino, Nishi, & Izawa, 2017).

  • Antiulcer Agents : Compounds with structures related to 1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid have been investigated for their potential as antiulcer agents, suggesting possible therapeutic applications (Kitazawa et al., 1989).

properties

IUPAC Name

1-[2-(3-methoxy-6-oxoxanthen-9-yl)benzoyl]piperidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H23NO6/c1-33-18-7-9-22-24(15-18)34-23-14-17(29)6-8-21(23)25(22)19-4-2-3-5-20(19)26(30)28-12-10-16(11-13-28)27(31)32/h2-9,14-16H,10-13H2,1H3,(H,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DELBHVBSPUGXDG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C(=C3C=CC(=O)C=C3O2)C4=CC=CC=C4C(=O)N5CCC(CC5)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60583364
Record name 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

457.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid

CAS RN

442151-56-6
Record name 1-[2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl]piperidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60583364
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(O'-Methylfluoresceinyl)piperidine-4-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid
Reactant of Route 2
1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid
Reactant of Route 4
1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid
Reactant of Route 5
1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid
Reactant of Route 6
1-(2-(6-Methoxy-3-oxo-3H-xanthen-9-yl)benzoyl)piperidine-4-carboxylic acid

Citations

For This Compound
1
Citations
J Gao, P Wang, RW Giese - Analytical chemistry, 2002 - ACS Publications
Two derivatives of fluorescein, termed “xanthamides,” were prepared from fluorescein, an inexpensive dye. Relative to fluorescein, which contains a 6-phenolic OH and a 2‘-carboxyl, …
Number of citations: 60 pubs.acs.org

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